2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
CAS No.: 1393477-05-8
Cat. No.: VC6421049
Molecular Formula: C10H15NO4
Molecular Weight: 213.233
* For research use only. Not for human or veterinary use.
![2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate - 1393477-05-8](/images/structure/VC6421049.png)
Specification
CAS No. | 1393477-05-8 |
---|---|
Molecular Formula | C10H15NO4 |
Molecular Weight | 213.233 |
IUPAC Name | dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |
Standard InChI | InChI=1S/C10H15NO4/c1-14-9(12)7-5-3-4-6(11-5)8(7)10(13)15-2/h5-8,11H,3-4H2,1-2H3 |
Standard InChI Key | HLVPBIOZQSLXMN-UHFFFAOYSA-N |
SMILES | COC(=O)C1C2CCC(C1C(=O)OC)N2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is classified as a bicyclic organic compound with the following key identifiers :
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 213.23 g/mol |
IUPAC Name | Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |
CAS Number | 1393477-05-8 |
Appearance | Oil |
Storage Temperature | Room Temperature |
The compound’s InChI key (HLVPBIOZQSLXMN-UHFFFAOYSA-N) and SMILES string (COC(=O)C1C2CCC(C1C(=O)OC)N2) provide precise descriptors of its stereochemistry and functional group arrangement . The bicyclo[2.2.1]heptane core consists of a seven-membered ring system with a nitrogen atom at the bridgehead position, distinguishing it from oxygen-bridged analogs like cantharidic acid (PubChem CID 121475) .
Structural Analysis
The azabicyclic framework imposes significant steric and electronic constraints. The nitrogen atom introduces basicity and potential hydrogen-bonding capabilities, while the ester groups at positions 2 and 3 enhance solubility in organic solvents. X-ray crystallography data for related compounds, such as 7-oxabicyclo[2.2.1]heptane derivatives, reveal puckered ring conformations and stereospecific reactivity . For instance, cantharidic acid (a structural analog with an oxygen bridge) adopts a rigid bicyclic structure that inhibits protein phosphatases, underscoring the pharmacological relevance of this scaffold .
Synthesis and Production
Challenges in Synthesis
The bridgehead nitrogen complicates synthetic efforts due to:
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Steric hindrance, limiting access to reactive sites.
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Racemization risks during esterification, necessitating chiral resolution techniques.
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